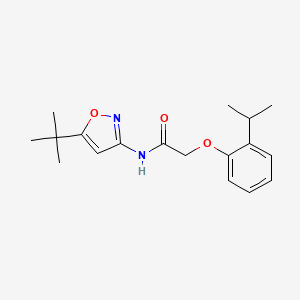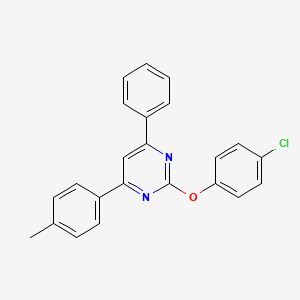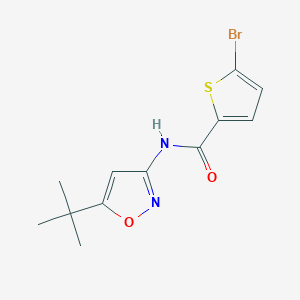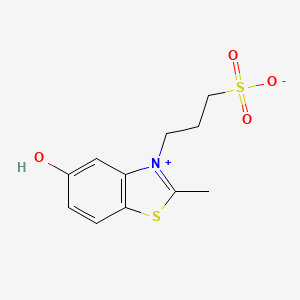
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate, also known as MTS reagent, is a water-soluble compound that is commonly used in biochemical and physiological research. MTS reagent is a thiol-reactive compound that is used to modify proteins, peptides, and small molecules.
作用機序
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent reacts with thiol groups on proteins, peptides, and small molecules to form a covalent bond. The reaction is rapid and irreversible, which makes 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent an ideal tool for studying protein function and structure. The reaction between 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent and thiol groups can be monitored using a variety of techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.
Biochemical and Physiological Effects:
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent can have both biochemical and physiological effects on proteins, peptides, and small molecules. The covalent modification of thiol groups can alter the function and stability of proteins, which can lead to changes in enzyme activity, protein-protein interactions, and protein-ligand interactions. The physiological effects of 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent depend on the specific protein or molecule being modified.
実験室実験の利点と制限
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent has several advantages for lab experiments. It is water-soluble and can be easily added to aqueous solutions. The reaction between 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent and thiol groups is rapid and irreversible, which makes it an ideal tool for studying protein function and structure. However, 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent has some limitations. It can react with non-specific thiol groups, which can lead to unwanted modifications. 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent can also be toxic to cells at high concentrations.
将来の方向性
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent has many potential future directions in biochemical and physiological research. One potential future direction is the development of new 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagents with improved selectivity and specificity for thiol groups. Another potential future direction is the use of 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagents in drug discovery and development. 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagents can be used to modify small molecules and peptides to improve their pharmacokinetic properties. Finally, 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagents can be used in the development of new biosensors for the detection of thiol-containing molecules.
合成法
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent is synthesized by reacting 2-methyl-1,3-benzothiazol-3-ium-3-olate with 1,3-propanesultone in the presence of a base. The reaction yields 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent as a white or off-white crystalline powder. The synthesis method is simple and can be easily scaled up for large-scale production.
科学的研究の応用
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent is commonly used in biochemical and physiological research to modify and study the function of proteins, peptides, and small molecules. 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent can be used to introduce a thiol-reactive group into a molecule, which can then be used to study protein-protein interactions, protein-ligand interactions, and enzyme activity. 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent is also used to study the structure and function of ion channels and transporters.
特性
IUPAC Name |
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c1-8-12(5-2-6-18(14,15)16)10-7-9(13)3-4-11(10)17-8/h3-4,7H,2,5-6H2,1H3,(H-,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQISHNBPSSFSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)O)CCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)

![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)

![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
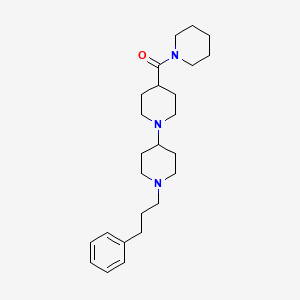
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
